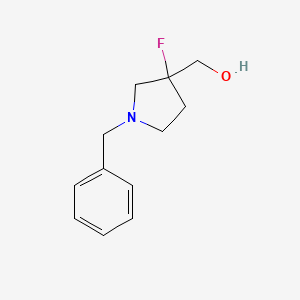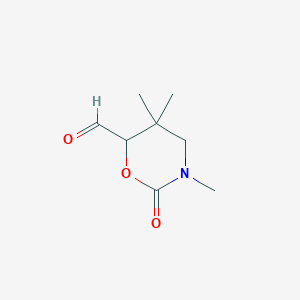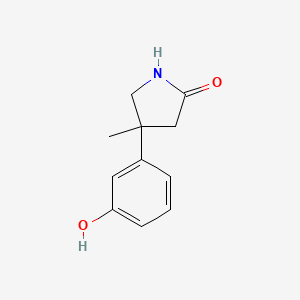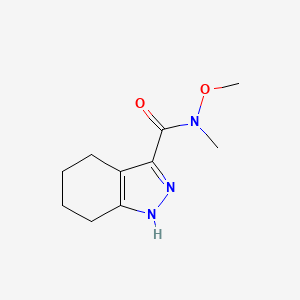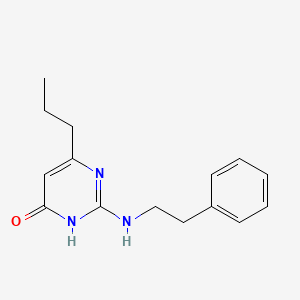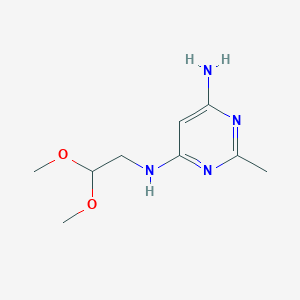
N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine is a synthetic compound belonging to the pyrimidine class of organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine typically involves a series of chemical reactions starting from commercially available starting materials. One common method involves the reaction of 2-methylpyrimidine-4,6-diamine with 2,2-dimethoxyethanol under acidic conditions . The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine ring reacts with the dimethoxyethyl group, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of phase transfer catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinase CK2, which is implicated in various diseases such as cancer and neurodegenerative disorders.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and bioanalytical chemistry.
Mecanismo De Acción
The mechanism of action of N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinase CK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways involved in disease progression. This inhibition can lead to the suppression of cancer cell growth and the modulation of other disease-related processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine: Similar in structure but contains a chlorine atom at the 6-position.
2-cyclopropyl-N4-(2,2-dimethoxyethyl)pyrimidine-4,6-diamine: Contains a cyclopropyl group instead of a methyl group at the 2-position.
N4-(2,2-Dimethoxyethyl)pyrimidine-4,6-diamine: Lacks the methyl group at the 2-position.
Uniqueness
N4-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyethyl group enhances its solubility and reactivity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H16N4O2 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
4-N-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C9H16N4O2/c1-6-12-7(10)4-8(13-6)11-5-9(14-2)15-3/h4,9H,5H2,1-3H3,(H3,10,11,12,13) |
Clave InChI |
FIPBLTNLJRSQIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)NCC(OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


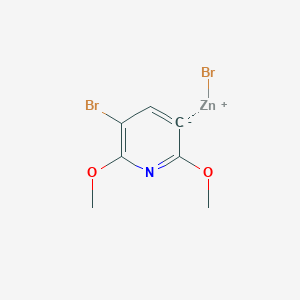
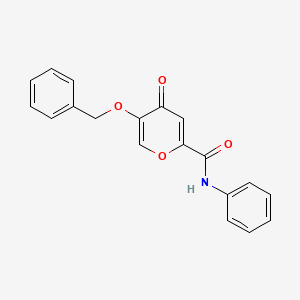
![Spiro[azetidine-3,2'-chroman]-6'-ol hydrochloride](/img/structure/B14870687.png)
![2-(4-tert-butylphenyl)-1-[3-(morpholin-4-yl)propyl]-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14870702.png)
![1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B14870721.png)
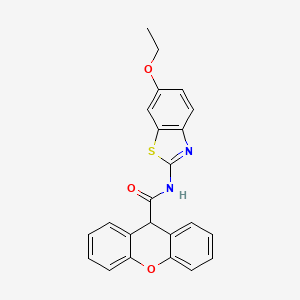
![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)
